

1-Ethyl-4-hydroxyquinolin-2(1H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B3060597

[Get Quote](#)

An In-depth Technical Guide to **1-Ethyl-4-hydroxyquinolin-2(1H)-one**: Synthesis, Characterization, and Biological Significance

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic pharmaceutical agents.^[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.^{[2][3]} Within this broad class, 4-hydroxyquinolin-2(1H)-ones represent a particularly significant subclass, acting as key intermediates and pharmacophores in drug discovery.^[4] This guide provides a detailed technical overview of a specific derivative, **1-Ethyl-4-hydroxyquinolin-2(1H)-one**, focusing on its chemical identity, a robust synthesis protocol, methods for structural characterization, and its relevance as a precursor in the development of biologically active compounds. This document is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights from a senior application scientist's perspective.

Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and fundamental properties.

IUPAC Name: **1-Ethyl-4-hydroxyquinolin-2(1H)-one** Synonyms: N-ethyl-4-hydroxy-quinolin-2(1H)-one, 1-Ethyl-4-hydroxycarbostyryl^[5]^[6] CAS Number: 54675-30-8^[5]

The structure consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The "-2(1H)-one" designation indicates a ketone group at position 2, with the "(1H)" specifying the location of a hydrogen atom in the parent quinoline structure, which is here substituted. The "1-Ethyl" and "4-hydroxy" prefixes denote the substitution of an ethyl group at the nitrogen atom (position 1) and a hydroxyl group at position 4, respectively.

Physicochemical Properties

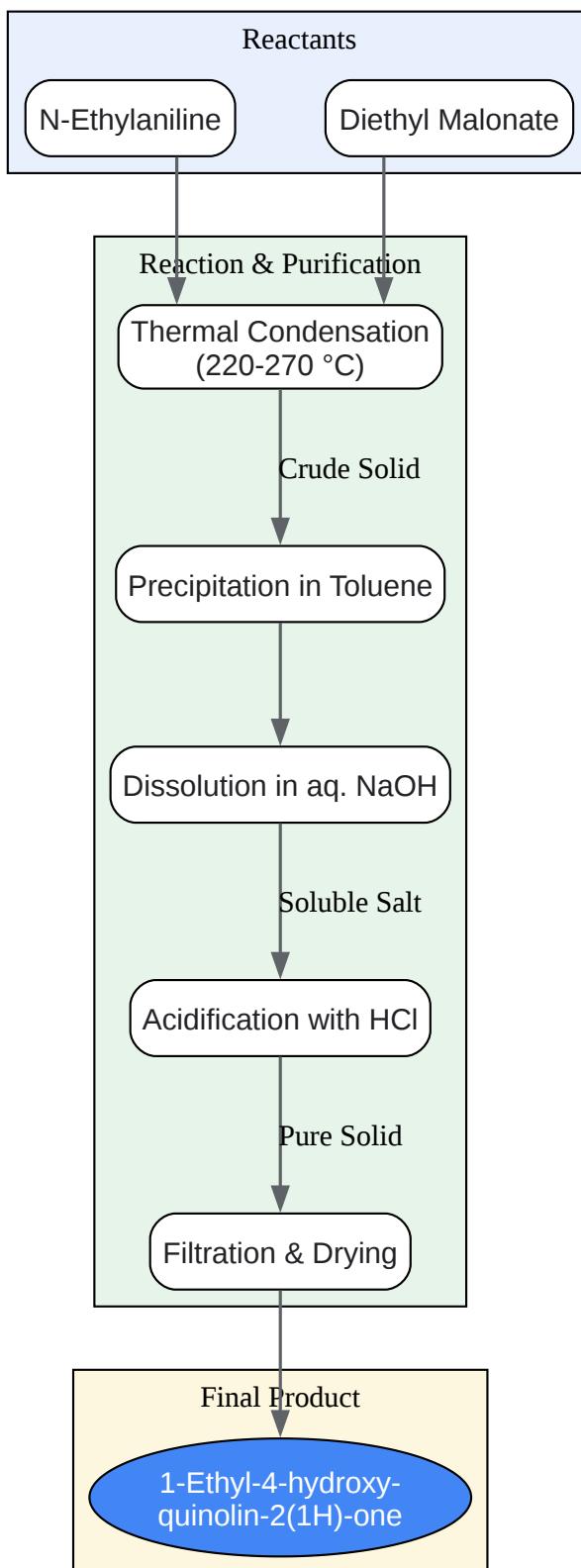
A summary of the key physicochemical and computational properties of **1-Ethyl-4-hydroxyquinolin-2(1H)-one** is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	^[5] ^[6]
Molecular Weight	189.21 g/mol	^[5]
Melting Point	255-264 °C	^[6]
Boiling Point	307.6 °C at 760 mmHg	^[6]
LogP	1.727	^[5] ^[6]
Topological Polar Surface Area (TPSA)	42.23 Å ²	^[5]
Hydrogen Bond Donors	1	^[5]
Hydrogen Bond Acceptors	3	^[5]
SMILES	CCN1C2=CC=CC=C2C(=CC1=O)O	^[5]

Synthesis and Mechanistic Insights

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, often accomplished via thermal cyclization reactions. A common and effective method involves the reaction of an N-substituted aniline with a diethyl malonate derivative, a variant of the Conrad-Limpach reaction.^[7] This approach is favored for its reliability and the availability of starting materials.

The underlying mechanism involves two key stages. First, a nucleophilic acyl substitution occurs where the aniline nitrogen attacks one of the ester carbonyls of diethyl malonate, displacing ethanol to form an intermediate amide. The choice of a high boiling point solvent or neat reaction conditions at elevated temperatures is causal; it provides the necessary activation energy and facilitates the removal of the ethanol byproduct, driving the reaction forward. The second stage is an intramolecular cyclization (Dieckmann-type condensation), followed by tautomerization to yield the stable 4-hydroxyquinolin-2(1H)-one aromatic system.


Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

This protocol describes a self-validating workflow, including purification and confirmation steps, ensuring high purity of the final product.

- **Reaction Setup:** In a flask equipped with a distillation head and a mechanical stirrer, combine N-ethylaniline (1.0 eq) and diethyl malonate (1.05 eq).
 - **Expert Insight:** Using a slight excess of diethyl malonate ensures the complete consumption of the limiting N-ethylaniline reagent. The distillation head is crucial for removing the ethanol byproduct, which is essential for driving the equilibrium towards product formation.
- **Thermal Reaction:** Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Subsequently, increase the temperature to 260-270 °C and maintain until the distillation of ethanol ceases (typically 3-5 hours).
 - **Expert Insight:** The staged temperature increase allows for the initial amide formation to proceed smoothly before initiating the higher-energy cyclization step. Monitoring ethanol distillation is a reliable method for tracking reaction progress.

- **Work-up and Isolation:** Carefully pour the hot reaction mixture into a beaker of stirred toluene (approx. 5 volumes). Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
 - **Expert Insight:** Toluene is selected as it is a good solvent for unreacted starting materials and byproducts, while the desired quinolinone product has low solubility, leading to effective precipitation.
- **Alkaline Extraction:** Collect the crude precipitate by filtration. Suspend the solid in a 0.5 M aqueous sodium hydroxide solution. The phenolic 4-hydroxy group is acidic and will deprotonate to form a water-soluble sodium salt, leaving non-acidic impurities behind.
 - **Expert Insight:** This step is a critical purification technique. The trustworthiness of the protocol is enhanced by this chemical separation, which selectively isolates the desired product from potential diamide byproducts.^[8]
- **Acidification and Precipitation:** Filter the alkaline solution to remove any insoluble matter. Cool the filtrate in an ice bath and slowly acidify with 10% hydrochloric acid until the solution is acidic to Congo red paper (pH ~3-5). The pure product will precipitate.
 - **Expert Insight:** Slow acidification while cooling maximizes crystal size and purity. Using an indicator paper ensures complete protonation and precipitation of the product.
- **Final Purification:** Collect the white precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. For obtaining analytically pure samples, recrystallization from ethanol or a DMF/ethanol mixture can be performed.^[9]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Ethyl-4-hydroxyquinolin-2(1H)-one**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four aromatic protons on the benzene ring, and a singlet for the proton at position 3. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals, including the carbonyl carbon (~160-170 ppm), the hydroxyl-bearing carbon (~175 ppm), signals for the aromatic carbons, and two signals for the ethyl group carbons.
- IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (~3400 cm^{-1}), C-H stretches for the aromatic and aliphatic groups (~2900-3100 cm^{-1}), and a strong C=O stretch for the amide carbonyl (~1650 cm^{-1}).
- Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would show a prominent molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (189.21).

Biological Activity and Therapeutic Potential

While **1-Ethyl-4-hydroxyquinolin-2(1H)-one** itself is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Research has demonstrated that derivatives synthesized from this scaffold possess a range of therapeutic properties.

- Antitumor Activity: This scaffold is a crucial building block for more complex molecules screened for anticancer properties. For example, derivatives of the closely related 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have been synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines (MCF-7).[\[10\]](#)[\[11\]](#)
- Antimicrobial and Antifungal Activity: The quinolinone nucleus is a well-known feature in many antimicrobial agents.[\[1\]](#) Various novel quinolinones derived from the **1-ethyl-4-**

hydroxyquinolin-2(1H)-one framework have been screened and found to be active against bacterial and fungal strains.[10][11]

- Antioxidant Properties: Some of the synthesized derivatives have also been tested for their antioxidant activity, often using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays.[10][11]

The ethyl group at the N1 position and the hydroxyl at C4 are key modulators of lipophilicity and hydrogen bonding potential, which in turn influence how these molecules interact with biological targets such as enzymes or receptors.[1]

Conclusion

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a valuable heterocyclic compound whose importance is underscored by its role as a versatile intermediate in medicinal chemistry. Its synthesis via thermal condensation is robust and scalable, and its structure can be definitively confirmed through standard spectroscopic methods. The demonstrated utility of this scaffold in creating derivatives with potent antitumor, antimicrobial, and antioxidant activities ensures that it will remain a subject of interest for researchers in drug discovery and development. Future work may focus on creating libraries of derivatives based on this core structure to explore structure-activity relationships (SAR) further and to develop novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. DSpace [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethyl-4-hydroxyquinolin-2(1H)-one chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060597#1-ethyl-4-hydroxyquinolin-2-1h-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com